molecular formula C14H19NO5 B2759020 Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid CAS No. 329013-12-9

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B2759020
CAS No.: 329013-12-9
M. Wt: 281.308
InChI Key: VHBNWQLIRVDMMR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.
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Scientific Research Applications

Boronic Acid Catalysis

  • Arylboronic Acid Interactions : Arylboronic acids, such as those related to Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, can interact with various anions, acting as Brønsted acid type receptors. This property enables them to recognize zwitterions of amino acids and sense anions optically, which is crucial for biochemical sensing and recognition processes (Martínez-Aguirre & Yatsimirsky, 2015).

  • Boronic Acid as Reaction Catalysts : In organic chemistry, boronic acids can catalyze various reactions by forming reversible covalent bonds with hydroxy groups. This catalysis method, known as Boronic Acid Catalysis (BAC), is used in the formation of amides from amines and in Friedel-Crafts-type reactions, demonstrating the versatile role of boronic acids in synthetic organic chemistry (Hall, 2019).

Synthesis and Modification of Amino Acids

  • Native Chemical Ligation at Phenylalanine : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, a key process in peptide synthesis. This method is crucial for the synthesis of complex peptides and demonstrates the utility of Boc-protected amino acids in advanced biochemical synthesis (Crich & Banerjee, 2007).

  • N-amination of Amino Acids : Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, derived from amino acids, are synthesized using electrophilic amination. This method is significant for creating modified peptides and biologically active heterocyclic derivatives, showcasing the diversity of applications in medicinal chemistry and drug development (Baburaj & Thambidurai, 2012).

Polymer Science

  • Boric Acid as Biocatalyst : Boric acid and its derivatives, including phenylboronic acid, have been explored as biocatalysts for polymerization processes. This includes the synthesis of polymers like poly(ε-caprolactone), demonstrating the potential of boronic acids in environmentally friendly and metal-free catalysis in polymer science (Ren et al., 2015).

  • Cationic Methacrylate Polymers : Methacrylate polymers containing amino acid moieties, such as Boc-L-phenylalanine, have been synthesized and studied for their pH-responsive properties. These polymers have potential applications in drug delivery systems, highlighting the intersection of polymer science and biomedical applications (Kumar, Roy, & De, 2012).

Properties

IUPAC Name

(3R)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNWQLIRVDMMR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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